5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
Overview
Description
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal typically involves the reaction of 4-methoxy-2,3,6-trimethylbenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal can be compared with similar compounds such as:
4-Methoxy-2,3,6-trimethylbenzaldehyde: A precursor in its synthesis with similar structural features.
3-Methylpenta-2,4-dienal: Shares the dienal structure but lacks the methoxy and trimethylphenyl groups.
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol: A related compound with an alcohol group instead of an aldehyde.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Biological Activity
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, also known by its CAS number 69877-38-9, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial and antiproliferative effects, as well as its chemical characteristics.
The molecular formula of this compound is , with a molecular weight of approximately 244.33 g/mol. The compound exhibits a density of 1.003 g/cm³ and a boiling point of 401.9ºC at 760 mmHg .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 244.33 g/mol |
Density | 1.003 g/cm³ |
Boiling Point | 401.9ºC |
Flash Point | 175ºC |
Antimicrobial Activity
Recent studies have indicated the antimicrobial potential of various derivatives related to the structure of this compound. For instance, compounds with similar structural motifs have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
In a comparative study involving methanolic extracts from plants containing similar phenolic compounds, notable antibacterial effects were observed with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis respectively . Although specific data on the direct activity of this compound is limited, these findings suggest a promising avenue for further exploration.
Antiproliferative Effects
The antiproliferative effects of compounds similar to this compound have been documented in various cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values of approximately 226 μg/mL against HeLa cells (human cervical carcinoma) and 242.52 μg/mL against A549 cells (human lung carcinoma) . These results indicate that the compound may possess significant cytotoxic properties that warrant further investigation.
Case Studies
A recent study focused on the isolation and characterization of flavonoids from plant extracts demonstrated that certain fractions exhibited strong interactions with bacterial proteins involved in pathogenicity. In silico studies indicated that these compounds could effectively inhibit the AgrA protein in Staphylococcus aureus, suggesting a mechanism by which they exert their antibacterial effects .
Properties
IUPAC Name |
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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